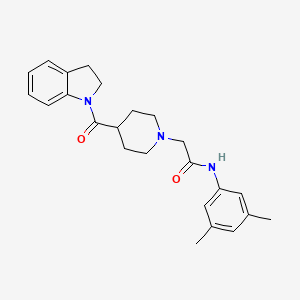
N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives have been found to interact with a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects .
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 3,5-Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Indoline-1-carbonyl moiety : Contributes to its unique biological profile.
- Piperidine ring : Often associated with various pharmacological activities.
Research indicates that this compound interacts with specific molecular targets, including:
- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Modulation : The compound could modulate receptor activity, affecting neurotransmitter systems and possibly offering neuroprotective effects.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
-
Cell Line Studies : In vitro tests demonstrated that the compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer).
Cell Line IC50 (µM) Mechanism of Action MCF-7 9.46 Induction of caspase-mediated apoptosis FaDu 12.91 Cell cycle arrest at G2/M phase
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, although further research is necessary to quantify these effects.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound in MCF-7 cells revealed:
- Inhibition of Proliferation : The compound showed a dose-dependent reduction in cell viability.
- Mechanistic Insights : Increased levels of apoptotic markers such as caspase 9 were observed.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of the compound in models of neurodegeneration:
-
Protective Effects Against Oxidative Stress : The compound reduced oxidative stress markers in neuronal cells.
Treatment Group Oxidative Stress Marker Reduction (%) Control - This compound 35%
Properties
IUPAC Name |
2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-13-18(2)15-21(14-17)25-23(28)16-26-10-7-20(8-11-26)24(29)27-12-9-19-5-3-4-6-22(19)27/h3-6,13-15,20H,7-12,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZWHOLGQRHGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














